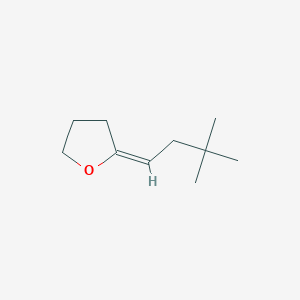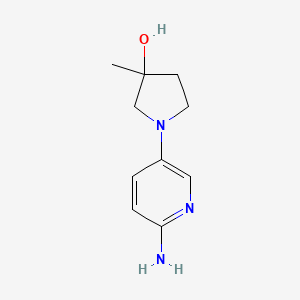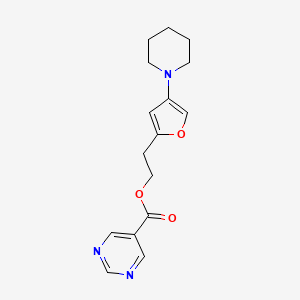
2-(4-(Piperidin-1-yl)furan-2-yl)ethyl pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Piperidin-1-yl)furan-2-yl)ethyl pyrimidine-5-carboxylate is a complex organic compound that features a piperidine ring, a furan ring, and a pyrimidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Piperidin-1-yl)furan-2-yl)ethyl pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation or cyclization reactions involving appropriate precursors.
Formation of the Furan Ring: The furan ring can be synthesized via cycloaddition or annulation reactions.
Formation of the Pyrimidine Ring: The pyrimidine ring is often synthesized through condensation reactions involving appropriate amines and carbonyl compounds.
Coupling Reactions: The final step involves coupling the piperidine, furan, and pyrimidine rings through esterification or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using catalysts to increase reaction efficiency, employing continuous flow reactors for better control over reaction conditions, and implementing purification techniques such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Piperidin-1-yl)furan-2-yl)ethyl pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(4-(Piperidin-1-yl)furan-2-yl)ethyl pyrimidine-5-carboxylate has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(Piperidin-1-yl)furan-2-yl)ethyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Piperidin-1-yl)furan-2-yl)ethyl pyrimidine-4-carboxylate
- 2-(4-(Piperidin-1-yl)furan-2-yl)ethyl pyrimidine-6-carboxylate
- 2-(4-(Piperidin-1-yl)furan-2-yl)ethyl pyrimidine-3-carboxylate
Uniqueness
2-(4-(Piperidin-1-yl)furan-2-yl)ethyl pyrimidine-5-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H19N3O3 |
|---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
2-(4-piperidin-1-ylfuran-2-yl)ethyl pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H19N3O3/c20-16(13-9-17-12-18-10-13)21-7-4-15-8-14(11-22-15)19-5-2-1-3-6-19/h8-12H,1-7H2 |
InChI Key |
RAATYIKNBNVPED-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=COC(=C2)CCOC(=O)C3=CN=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


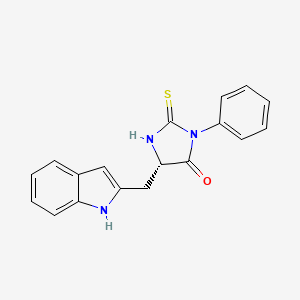
![5-[({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B12917167.png)

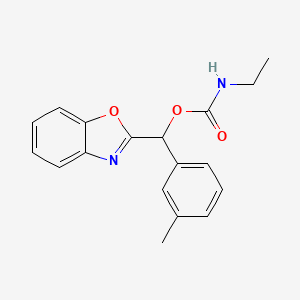
![1,2,3,5,6,7-Hexahydro-4H-azocino[5,4-b]indol-4-one](/img/structure/B12917184.png)
![N-[4-(Pyrrolidine-1-sulfonyl)phenyl]glycine](/img/structure/B12917189.png)
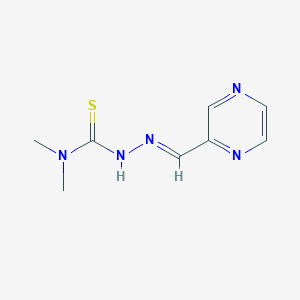
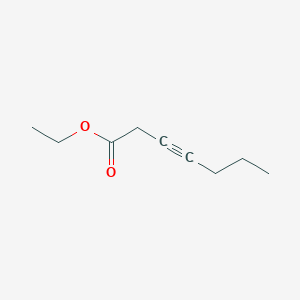
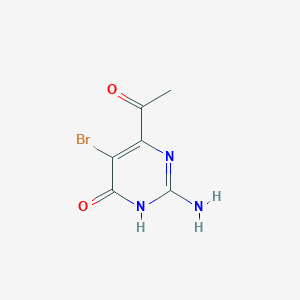
![3,6-Diphenyl[1,2]oxazolo[4,5-c]pyridin-4-amine](/img/structure/B12917212.png)
![5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12917235.png)

